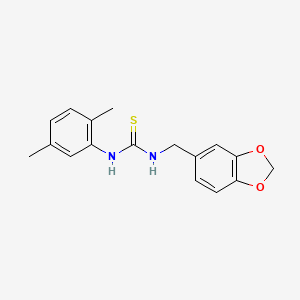
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea is a member of thioureas.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Investigations
- A study by Ragamathunnisa M et al. (2015) explored the molecular geometry of 1-(1,3-Benzodioxol-5-yl)thiourea using density functional theory. This provided insights into vibration frequency, polarizability, and thermodynamical parameters, supporting spectral detection technology and electronic structure analysis.
Molecular Structure and Nonlinear Optical Analysis
- The same research team also investigated the molecular structure and vibrational spectroscopic studies of this compound. They found significant parameters like HOMO-LUMO energy gap and hyperpolarizability, which are critical in understanding the electronic properties and potential applications in nonlinear optics (Ragamathunnisa M et al., 2015).
Synthesis and Biological Activities
The synthesis of 1,3-Benzoxathiol-2-one derivatives, which involves reactions with thiourea, has been studied. This research, conducted by S. Konovalova et al. (2020), contributes to understanding the chemical properties and potential biological applications of these derivatives.
A study on the synthesis, cytotoxicity, and DNA-topoisomerase inhibitory activity of new asymmetric ureas and thioureas, including derivatives of 1-(1,3-Benzodioxol-5-yl)thiourea, revealed important antiproliferative action, suggesting potential in cancer research (A. Esteves-Souza et al., 2006).
Catalytic and Synthetic Applications
In the field of catalysis, thiourea-based compounds have shown efficacy. For instance, a study on an efficient and recyclable thiourea-supported copper(I) chloride catalyst for azide–alkyne cycloaddition reactions by Milan K. Barman et al. (2016) indicates the potential use of thioureas in green chemistry and catalysis.
The synthesis of 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives as biological agents, involving thiourea, was explored. This research by Bhovi K. Venkatesh et al. (2010) highlights the role of thioureas in synthesizing compounds with potential biological activities.
A study by F. Karipcin et al. (2013) on the structural, spectral, optical, and antimicrobial properties of synthesized 1-benzoyl-3-furan-2-ylmethyl-thiourea provides insights into the antimicrobial applications and physical properties of such compounds.
Pharmacological and Medicinal Chemistry Research
Research into the synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives, including molecular docking studies, reveals the potential of these compounds in cancer therapy (R. A. Al-Harbi et al., 2019).
The study of crystal structures of 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones by V. Facchinetti et al. (2016) contributes to understanding the structural properties and potential drug design applications.
properties
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea |
|---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H18N2O2S/c1-11-3-4-12(2)14(7-11)19-17(22)18-9-13-5-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H2,18,19,22) |
InChI Key |
MVVKCVKGFBKBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



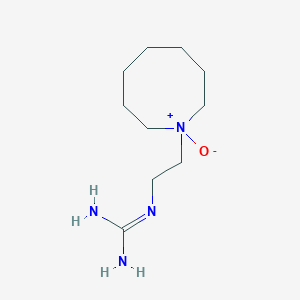
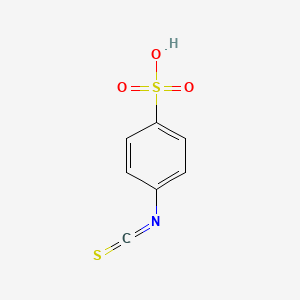
![5-[1-(3-carboxy-5-chloro-4-hydroxy-phenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl]-3-chloro-2-hydroxy-benzoic acid](/img/structure/B1208140.png)
![[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B1208141.png)
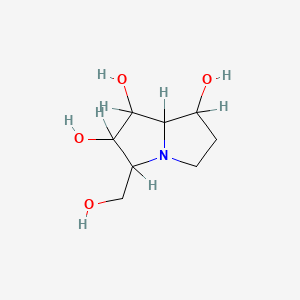
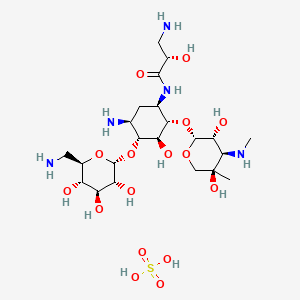
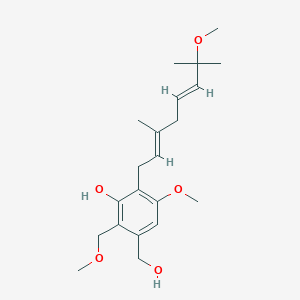
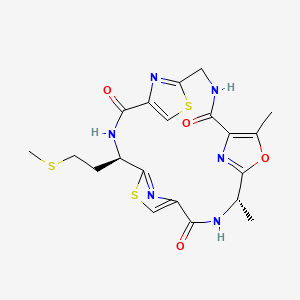
![6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline](/img/structure/B1208151.png)
![1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea](/img/structure/B1208153.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide](/img/structure/B1208156.png)
![N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide](/img/structure/B1208157.png)
![N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide](/img/structure/B1208158.png)
![Hexahydro-1-[4-(9-benzyl-9H-fluorene-9-yl)-2-butynyl]-1H-azepine](/img/structure/B1208160.png)